An In-depth Technical Guide to the Fundamental Properties of Bicyclo[4.2.0]octa-2,4-diene
An In-depth Technical Guide to the Fundamental Properties of Bicyclo[4.2.0]octa-2,4-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of Bicyclo[4.2.0]octa-2,4-diene (CAS No: 3725-28-8), a bicyclic hydrocarbon of significant interest in synthetic and theoretical organic chemistry. This document collates available data on its physical and chemical properties, spectroscopic characteristics, and synthesis. Particular attention is given to its valence tautomerism with 1,3,5-cyclooctatriene (B161208), a key feature influencing its reactivity and isolation. Experimental protocols for its synthesis and characterization are detailed, and logical relationships are visualized using Graphviz diagrams to aid in comprehension.
Core Chemical and Physical Properties
Bicyclo[4.2.0]octa-2,4-diene is a colorless liquid at room temperature.[1] Due to its thermal equilibrium with 1,3,5-cyclooctatriene, obtaining precise physical constants for the pure compound is challenging, and much of the available data is for the equilibrium mixture or is computationally derived.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | bicyclo[4.2.0]octa-2,4-diene | [2] |
| CAS Number | 3725-28-8 | [2] |
| Molecular Formula | C₈H₁₀ | [2] |
| Molecular Weight | 106.16 g/mol | [2] |
| Canonical SMILES | C1CC2C1C=CC=C2 | [2] |
| InChI | InChI=1S/C8H10/c1-2-4-8-6-5-7(8)3-1/h1-4,7-8H,5-6H2 | [2] |
| InChIKey | JTIKVKRPISBACC-UHFFFAOYSA-N | [2] |
Physical Properties
| Property | Value | Notes |
| Boiling Point | 63–65 °C at 48 mmHg (for equilibrium mixture with 1,3,5-cyclooctatriene) | Data for the pure compound is not available. |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | Expected to be soluble in nonpolar organic solvents. |
| Refractive Index (n²⁵_D_) | 1.5035 | For the pure compound.[3] |
Spectroscopic Data
Detailed spectroscopic data for the parent Bicyclo[4.2.0]octa-2,4-diene are sparse in the readily accessible literature. The following represents available information, supplemented with data for closely related derivatives where necessary.
NMR Spectroscopy
While specific chemical shifts and coupling constants for the parent compound are not explicitly detailed in the search results, it is mentioned that signals for Bicyclo[4.2.0]octa-2,4-diene can be observed in the ¹H NMR spectrum of its equilibrium mixture with 1,3,5-cyclooctatriene.[4]
Infrared (IR) Spectroscopy
A vapor phase IR spectrum is available on public databases, though a detailed peak list is not provided in the initial search results.[2]
Mass Spectrometry
A GC-MS spectrum is available, indicating its amenability to this analytical technique.[2]
Synthesis and Reactivity
Bicyclo[4.2.0]octa-2,4-diene is primarily accessed through the valence isomerization of 1,3,5-cyclooctatriene. This equilibrium is a fundamental aspect of its chemistry.
Synthesis of 1,3,5-Cyclooctatriene (Precursor)
A common route to 1,3,5-cyclooctatriene involves the allylic bromination of 1,5-cyclooctadiene (B75094) followed by dehydrobromination.[4]
Experimental Protocol:
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Allylic Bromination: 1,5-cyclooctadiene is treated with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction mixture is heated to initiate the reaction.[4]
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Dehydrobromination: The resulting mixture of bromocyclooctadienes is then subjected to dehydrobromination using a base, such as a mixture of lithium chloride and lithium carbonate in dimethylformamide (DMF), at elevated temperatures (e.g., 90°C).[4]
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Purification: The 1,3,5-cyclooctatriene is isolated by extraction and purified by distillation under reduced pressure.[4]
Caption: Synthesis of 1,3,5-cyclooctatriene from 1,5-cyclooctadiene.
Isolation of Bicyclo[4.2.0]octa-2,4-diene
Pure Bicyclo[4.2.0]octa-2,4-diene can be isolated from its equilibrium mixture with 1,3,5-cyclooctatriene by taking advantage of the selective complexation of the latter with silver nitrate (B79036).[3]
Experimental Protocol:
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Equilibration: 1,3,5-cyclooctatriene is heated to induce thermal isomerization, forming an equilibrium mixture containing Bicyclo[4.2.0]octa-2,4-diene.[3]
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Complexation: The equilibrium mixture is treated with a solution of silver nitrate. 1,3,5-cyclooctatriene forms a solid complex with silver nitrate, while Bicyclo[4.2.0]octa-2,4-diene remains in solution.[3]
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Separation: The solid silver nitrate complex is removed by filtration or centrifugation.
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Isolation: The Bicyclo[4.2.0]octa-2,4-diene is recovered from the remaining solution.[3]
Caption: Isolation of Bicyclo[4.2.0]octa-2,4-diene.
Key Reactions
The reactivity of Bicyclo[4.2.0]octa-2,4-diene is dominated by pericyclic reactions, reflecting its strained bicyclic structure and conjugated diene system.
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Electrocyclic Ring Opening: The most characteristic reaction is the thermal electrocyclic ring-opening to form 1,3,5-cyclooctatriene, establishing the valence tautomerism.[5]
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[2][6] Sigmatropic Shifts: At higher temperatures, substituted Bicyclo[4.2.0]octa-2,4-diene systems can undergo[2][6] sigmatropic alkyl group shifts.[5]
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Cycloaddition Reactions: The diene moiety can participate in cycloaddition reactions. For instance, derivatives have been synthesized through [4+2] cycloadditions.
Caption: Key reactions of Bicyclo[4.2.0]octa-2,4-diene.
Biological Activity and Drug Development Relevance
Currently, there is no direct evidence to suggest that the parent Bicyclo[4.2.0]octa-2,4-diene possesses significant biological activity or is directly involved in any signaling pathways. However, the bicyclo[4.2.0]octadiene core is a structural motif present in some natural products, and synthetic derivatives have been investigated for potential anticancer properties. Its utility in drug development is primarily as a versatile building block for the synthesis of more complex molecules.
Conclusion
Bicyclo[4.2.0]octa-2,4-diene is a fundamentally important molecule in organic chemistry, primarily due to its dynamic relationship with 1,3,5-cyclooctatriene. While its synthesis and isolation are well-established, a comprehensive experimental characterization of all its physical properties remains to be fully documented in readily available literature. The reactivity of this compound, centered around pericyclic reactions, makes it a valuable synthon for the construction of complex cyclic and bicyclic systems. Further research into the detailed spectroscopic properties and potential applications of its derivatives could be a fruitful area of investigation for synthetic and medicinal chemists.
